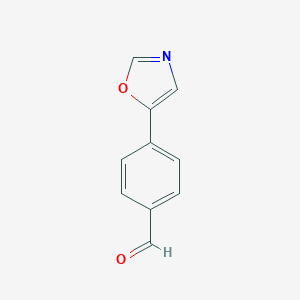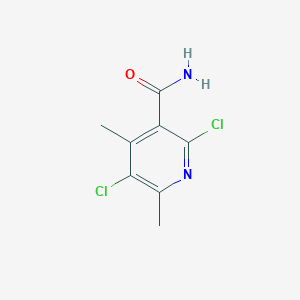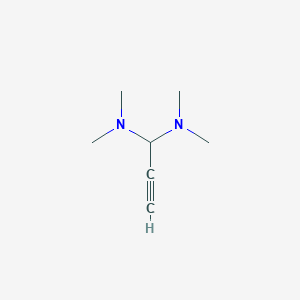
1-N,1-N,1-N',1-N'-tetramethylprop-2-yne-1,1-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-N,1-N,1-N',1-N'-tetramethylprop-2-yne-1,1-diamine, also known as TMPDA, is a widely used reagent in organic chemistry. It is a colorless, water-soluble, and highly reactive compound that is commonly used in the synthesis of various organic compounds. TMPDA is a versatile reagent that can be used in a wide range of chemical reactions, including cross-coupling reactions, cycloaddition reactions, and polymerization reactions.
Mécanisme D'action
The mechanism of action of 1-N,1-N,1-N',1-N'-tetramethylprop-2-yne-1,1-diamine is complex and depends on the specific chemical reaction in which it is used. In general, 1-N,1-N,1-N',1-N'-tetramethylprop-2-yne-1,1-diamine acts as a nucleophile, attacking electrophilic centers in organic molecules. It can also act as a reducing agent, donating electrons to other molecules to reduce them.
Effets Biochimiques Et Physiologiques
There is limited research on the biochemical and physiological effects of 1-N,1-N,1-N',1-N'-tetramethylprop-2-yne-1,1-diamine, as it is primarily used in chemical synthesis and not as a drug. However, studies have shown that 1-N,1-N,1-N',1-N'-tetramethylprop-2-yne-1,1-diamine can be toxic to cells at high concentrations, and it can cause damage to DNA and other cellular components.
Avantages Et Limitations Des Expériences En Laboratoire
1-N,1-N,1-N',1-N'-tetramethylprop-2-yne-1,1-diamine has several advantages as a reagent for lab experiments. It is highly reactive and can be used in a wide range of chemical reactions. Additionally, it is relatively easy to synthesize and purify. However, 1-N,1-N,1-N',1-N'-tetramethylprop-2-yne-1,1-diamine can be toxic to cells at high concentrations, and it can also be difficult to handle due to its high reactivity.
Orientations Futures
There are several potential future directions for research on 1-N,1-N,1-N',1-N'-tetramethylprop-2-yne-1,1-diamine. One area of interest is the development of new synthetic methods using 1-N,1-N,1-N',1-N'-tetramethylprop-2-yne-1,1-diamine as a reagent. Additionally, research could focus on the use of 1-N,1-N,1-N',1-N'-tetramethylprop-2-yne-1,1-diamine in new applications, such as in the development of new materials or in drug discovery. Finally, further studies could be conducted to better understand the biochemical and physiological effects of 1-N,1-N,1-N',1-N'-tetramethylprop-2-yne-1,1-diamine.
Méthodes De Synthèse
1-N,1-N,1-N',1-N'-tetramethylprop-2-yne-1,1-diamine can be synthesized by reacting propargylamine with formaldehyde and hydrogen gas under high pressure and temperature. The reaction produces 1-N,1-N,1-N',1-N'-tetramethylprop-2-yne-1,1-diamine as a byproduct, which can be isolated and purified using various techniques such as distillation, recrystallization, and chromatography.
Applications De Recherche Scientifique
1-N,1-N,1-N',1-N'-tetramethylprop-2-yne-1,1-diamine has numerous applications in scientific research, particularly in the field of organic chemistry. It is commonly used as a ligand in organometallic chemistry, where it can form stable complexes with various metal ions. 1-N,1-N,1-N',1-N'-tetramethylprop-2-yne-1,1-diamine is also used as a reagent in organic synthesis, where it can be used to introduce alkynes into organic molecules. Additionally, 1-N,1-N,1-N',1-N'-tetramethylprop-2-yne-1,1-diamine can be used as a reducing agent in various chemical reactions.
Propriétés
Numéro CAS |
187390-23-4 |
|---|---|
Nom du produit |
1-N,1-N,1-N',1-N'-tetramethylprop-2-yne-1,1-diamine |
Formule moléculaire |
C7H14N2 |
Poids moléculaire |
126.2 g/mol |
Nom IUPAC |
1-N,1-N,1-N',1-N'-tetramethylprop-2-yne-1,1-diamine |
InChI |
InChI=1S/C7H14N2/c1-6-7(8(2)3)9(4)5/h1,7H,2-5H3 |
Clé InChI |
URJJZELCCJCVTH-UHFFFAOYSA-N |
SMILES |
CN(C)C(C#C)N(C)C |
SMILES canonique |
CN(C)C(C#C)N(C)C |
Synonymes |
2-Propyne-1,1-diamine,N,N,N,N-tetramethyl-(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



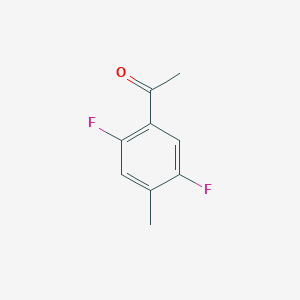
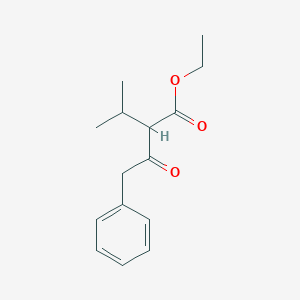
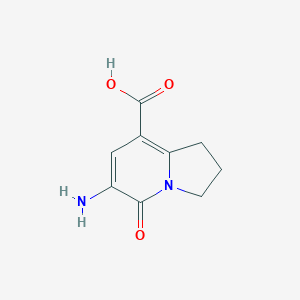

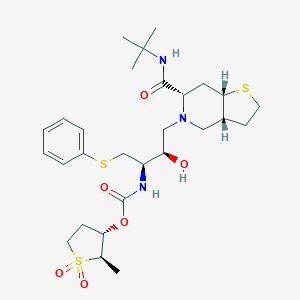
![Carbamic acid, [1-(hydroxymethyl)-2-butenyl]-, 1,1-dimethylethyl ester, [S-(E)]-](/img/structure/B63422.png)
